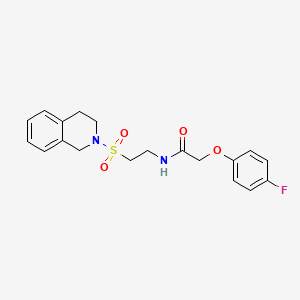

N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-2-(4-fluorophenoxy)acetamide

説明

N-(2-((3,4-Dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-2-(4-fluorophenoxy)acetamide is a synthetic acetamide derivative featuring a 3,4-dihydroisoquinoline moiety linked via a sulfonylethyl group and a 4-fluorophenoxyacetamide side chain. This structure combines sulfonamide and fluorinated aromatic components, which are common in bioactive molecules targeting enzymes or receptors involved in neurological and metabolic disorders.

特性

IUPAC Name |

N-[2-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)ethyl]-2-(4-fluorophenoxy)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21FN2O4S/c20-17-5-7-18(8-6-17)26-14-19(23)21-10-12-27(24,25)22-11-9-15-3-1-2-4-16(15)13-22/h1-8H,9-14H2,(H,21,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNTYAWWPUZYIBF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=CC=CC=C21)S(=O)(=O)CCNC(=O)COC3=CC=C(C=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21FN2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

Step 1: : Starting with 3,4-dihydroisoquinoline, the compound is subjected to sulfonylation using an appropriate sulfonyl chloride in the presence of a base, forming the sulfonamide intermediate.

Step 2: : The sulfonamide intermediate is then reacted with 2-bromoethylamine under basic conditions to introduce the ethylamine linkage.

Step 3: : Finally, the phenoxyacetamide is formed by reacting the ethylamine derivative with 4-fluorophenoxyacetic acid using standard peptide coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial synthesis would likely involve a similar route but on a larger scale with optimizations for yield, purity, and cost-efficiency. Continuous flow reactors and automated synthesizers could be employed to enhance scalability and consistency.

化学反応の分析

Types of Reactions

Oxidation: : The compound may undergo oxidation at the isoquinoline moiety.

Reduction: : Potential reduction of the sulfonyl group to a sulfide.

Substitution: : Nucleophilic substitution reactions at the fluorophenoxy group.

Common Reagents and Conditions

Oxidation: : Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

Reduction: : Lithium aluminium hydride (LiAlH₄) or catalytic hydrogenation.

Substitution: : Sodium hydride (NaH) or other strong bases in appropriate solvents.

Major Products

Oxidation Products: : Isoquinoline N-oxide derivatives.

Reduction Products: : Sulfide analogs of the parent compound.

Substitution Products: : Phenolic derivatives and substituted acetamides.

科学的研究の応用

Neuropharmacological Applications

N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-2-(4-fluorophenoxy)acetamide has been identified as a positive allosteric modulator of the dopamine D1 receptor. This mechanism suggests its utility in treating conditions where dopamine signaling is disrupted, such as:

- Parkinson's Disease : The compound may improve motor symptoms by enhancing dopaminergic signaling, addressing the cognitive impairments often associated with the disease .

- Schizophrenia : It has potential benefits in alleviating cognitive deficits and negative symptoms linked to this mental disorder .

- Alzheimer's Disease : Research indicates that it might help mitigate cognitive decline associated with Alzheimer's disease .

Anticancer Properties

Recent studies have explored the anticancer potential of this compound. Its ability to inhibit specific enzymes involved in cancer progression makes it a candidate for further investigation in oncology. The sulfonamide moiety is particularly noted for its reactivity and interaction with various biological targets, including those involved in tumor growth and metastasis .

Synthesis and Mechanism of Action

The synthesis of this compound involves several key steps:

- Formation of Dihydroisoquinoline : Typically achieved through the Pictet-Spengler reaction.

- Sulfonylation : The isoquinoline derivative is treated with a sulfonyl chloride under basic conditions.

- Coupling Reaction : The resultant sulfonamide is coupled with 4-fluorophenoxyacetic acid derivatives to form the final product.

These reactions require careful optimization to ensure high yield and purity.

Case Study 1: Parkinson’s Disease Treatment

A study demonstrated that compounds similar to this compound could significantly improve motor function in animal models of Parkinson's disease. The results indicated enhanced dopaminergic activity without the severe side effects typically associated with traditional therapies .

Case Study 2: Anticancer Activity

In vitro studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines. The mechanism involves the inhibition of specific signaling pathways critical for cell proliferation and survival. Further research is warranted to elucidate its full potential as an anticancer agent .

作用機序

Molecular Targets

Enzymes: : May inhibit sulfonamide-sensitive enzymes by mimicking the natural substrates or binding to the active sites.

Receptors: : Potential to interact with specific receptors, possibly modulating signal transduction pathways.

Pathways

Inhibition of Enzyme Activity: : Binding to active sites or allosteric sites, leading to decreased enzyme activity.

Modulation of Receptor Function: : Binding to receptors, altering the normal physiological response.

類似化合物との比較

Comparison with Similar Compounds

Structural Comparison

The target compound shares key structural motifs with several classes of bioactive molecules:

Pharmacokinetic and Solubility Considerations

- The sulfonylethyl linker in the target compound could improve solubility compared to purely aromatic systems (e.g., benzothiazole derivatives). However, halogenated analogs () may exhibit higher lipophilicity, affecting tissue distribution.

生物活性

N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-2-(4-fluorophenoxy)acetamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological mechanisms, and specific activities, supported by data tables and relevant research findings.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves several key steps:

- Formation of Isoquinoline Core : The synthesis begins with the Pictet-Spengler reaction, where an arylamine reacts with an aldehyde to form the 3,4-dihydroisoquinoline core.

- Sulfonylation : The isoquinoline is then treated with a sulfonyl chloride in the presence of a base (e.g., triethylamine) to introduce the sulfonyl group.

- Coupling Reaction : The resulting sulfonylated intermediate is coupled with 4-fluorophenoxyacetic acid to yield the final product.

Biological Activity Overview

This compound exhibits various biological activities, primarily focusing on antifungal and potential neuropharmacological effects.

Antifungal Activity

Research indicates that compounds structurally related to this compound demonstrate significant antifungal properties. For instance:

- In Vitro Studies : A study evaluated similar compounds against seven phytopathogenic fungi using the mycelial growth rate method. Most compounds showed activity at concentrations as low as 50 µg/mL, with some exhibiting EC50 values between 8.88–19.88 µg/mL against specific fungi strains .

| Compound | Fungal Strain | EC50 (µg/mL) | Activity (%) |

|---|---|---|---|

| Compound 8 | F. oxysporum | 8.88 | 91.7 |

| Compound 9 | F. solani | 15.00 | 74.6 |

Neuropharmacological Potential

The compound is also being explored for its potential antidepressant and anticonvulsant activities:

- Mechanism of Action : It is believed to interact with neurotransmitter systems, particularly serotonin (5-HT) and norepinephrine (NE), enhancing their levels in the central nervous system. This interaction may contribute to its antidepressant effects .

Case Studies

Several studies have highlighted the compound's efficacy in specific conditions:

- Depression Models : In animal models of depression, compounds similar to this compound exhibited significant reductions in depressive behaviors when administered over a period of time .

- Anticonvulsant Activity : Another study reported that derivatives of this compound showed promising results in reducing seizure frequency in rodent models, suggesting a potential role in epilepsy management .

Q & A

Q. What are the critical steps for synthesizing N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-2-(4-fluorophenoxy)acetamide, and how are reaction conditions optimized?

Answer:

- Key Steps :

- Sulfonation : Introduce the sulfonyl group to the dihydroisoquinoline moiety using sulfur trioxide or chlorosulfonic acid under anhydrous conditions (e.g., dry dichloromethane, 0–5°C) .

- Amide Coupling : React the sulfonated intermediate with 2-(4-fluorophenoxy)acetic acid via carbodiimide-mediated coupling (e.g., EDC/HOBt) in DMF at room temperature .

- Optimization :

- Temperature Control : Maintain low temperatures during sulfonation to prevent side reactions .

- Catalysts : Use Pd/C or CuI for cross-coupling steps to enhance yield .

- Solvent Choice : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates .

Q. How can structural integrity and purity be confirmed during synthesis?

Answer :

- Analytical Techniques :

- NMR Spectroscopy : Use - and -NMR to verify substituent positions and functional groups (e.g., sulfonyl at 2.8–3.2 ppm) .

- Mass Spectrometry (MS) : Confirm molecular weight (e.g., ESI-MS: [M+H] peak matching theoretical mass) .

- HPLC : Monitor purity (>95%) using a C18 column with acetonitrile/water gradient .

Intermediate/Advanced Questions

Q. How to design experiments to evaluate the compound’s interaction with neurological targets (e.g., dopaminergic receptors)?

Answer :

- In Vitro Assays :

- Receptor Binding : Radioligand displacement assays using -spiperone for dopamine D2 receptors .

- Functional Activity : Measure cAMP inhibition in HEK293 cells transfected with D2 receptors .

- Computational Modeling :

- Docking Studies : Use Schrödinger Suite or AutoDock to predict binding poses in the D2 receptor’s active site .

Q. What strategies resolve contradictions in biological activity data across different assay systems?

Answer :

- Orthogonal Validation :

- Dose-Response Curves : Ensure consistent EC values across multiple cell lines (e.g., SH-SY5Y vs. PC12) .

Advanced Research Questions

Q. How to analyze the compound’s metabolic stability and potential toxicity in preclinical models?

Answer :

- Metabolic Profiling :

- Toxicity Assays :

Q. What computational methods predict the compound’s pharmacokinetic properties?

Answer :

- ADME Prediction :

- SwissADME : Estimate logP (lipophilicity), BBB permeability, and P-glycoprotein substrate likelihood .

- Molecular Dynamics (MD) : Simulate blood-brain barrier penetration using CHARMM force fields .

- Data Integration : Compare predicted vs. experimental Caco-2 permeability values to refine models .

Data Analysis and Optimization

Q. How to address low yield in the sulfonation step during scale-up?

Answer :

- Process Variables :

- Stoichiometry : Optimize sulfonating agent ratio (e.g., 1.2 equiv SO) to minimize byproducts .

- Workup : Quench reactions with ice-cold NaHCO to stabilize intermediates .

- Quality Control :

- In-line FTIR : Monitor reaction progress by tracking SO stretching vibrations (~1350 cm) .

Q. How to interpret conflicting NMR and MS data for the final product?

Answer :

- Troubleshooting :

Structural and Functional Insights

Q. What structural features contribute to the compound’s selectivity for specific biological targets?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。